molecular formula C22H17N5O3S B10914715 4-hydroxy-5-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione

4-hydroxy-5-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10914715
M. Wt: 431.5 g/mol
InChI Key: XHOPYMVNRPCJIF-UHFFFAOYSA-N
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Description

4-hydroxy-5-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzodiazepine ring, and a thiazine ring. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step reactions. One common method involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-1,5-benzodiazepine-4-thione under acidic conditions. The reaction is followed by cyclization to form the thiazine ring. The final product is obtained after purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .

Scientific Research Applications

4-hydroxy-5-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxy-5-phenyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxamidine
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 3-(1-acetyl-5-substituted phenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-one

Uniqueness

4-hydroxy-5-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H17N5O3S

Molecular Weight

431.5 g/mol

IUPAC Name

6-hydroxy-5-[2-(5-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1,3-thiazine-2,4-dione

InChI

InChI=1S/C22H17N5O3S/c28-20-18(21(29)31-22(30)26-20)17-10-16(24-14-8-4-5-9-15(14)25-17)13-11-23-27-19(13)12-6-2-1-3-7-12/h1-9,11,16,24,29H,10H2,(H,23,27)(H,26,28,30)

InChI Key

XHOPYMVNRPCJIF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=C(SC(=O)NC3=O)O)C4=C(NN=C4)C5=CC=CC=C5

Origin of Product

United States

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